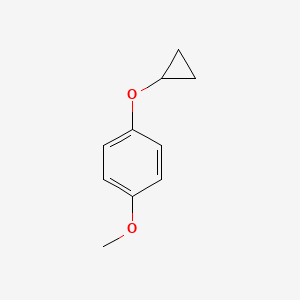

1-Cyclopropoxy-4-methoxybenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

1-cyclopropyloxy-4-methoxybenzene |

InChI |

InChI=1S/C10H12O2/c1-11-8-2-4-9(5-3-8)12-10-6-7-10/h2-5,10H,6-7H2,1H3 |

InChI Key |

YYTJOTNCCHZIEI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC2CC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Cyclopropoxy 4 Methoxybenzene and Its Analogs

Formation of the Cyclopropoxy Ether Linkage

A key structural feature of 1-cyclopropoxy-4-methoxybenzene is the ether bond connecting the cyclopropyl (B3062369) group to the aromatic ring. Several synthetic approaches have been developed to construct this linkage efficiently.

O-Alkylation Strategies Utilizing Cyclopropyl Halides and Phenol (B47542) Derivatives

A common and direct method for forming the cyclopropoxy ether is through the O-alkylation of a phenol with a cyclopropyl halide. This nucleophilic substitution reaction typically involves the deprotonation of the phenol to generate a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the cyclopropyl halide, displacing the halide and forming the ether.

For instance, the synthesis of this compound can be achieved by reacting 4-methoxyphenol (B1676288) with a cyclopropyl halide, such as cyclopropyl bromide, in the presence of a base. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4-Methoxyphenol | Cyclopropyl Bromide | Potassium Carbonate | Acetone | This compound |

| 4-Methoxyphenol | Cyclopropyl Iodide | Sodium Hydride | Tetrahydrofuran (THF) | This compound |

This classical approach, while straightforward, can sometimes be limited by the reactivity of the cyclopropyl halide and the potential for competing side reactions.

Transition Metal-Catalyzed Etherification Approaches

Modern organic synthesis has seen the rise of transition metal-catalyzed reactions for the formation of carbon-heteroatom bonds, including the C-O bond in ethers. These methods often offer milder reaction conditions and broader substrate scope compared to traditional methods.

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for forming aryl ethers from an aryl halide and an alcohol or phenol. wikipedia.orgorganic-chemistry.org While traditionally requiring harsh conditions, modern modifications using various ligands and copper sources have made this reaction more versatile. wikipedia.orgorganic-chemistry.orgnih.gov For the synthesis of this compound, this would involve the coupling of a 4-halo-anisole with cyclopropanol (B106826), catalyzed by a copper species. The mechanism is thought to involve the formation of a copper(I) cyclopropoxide, which then reacts with the aryl halide. wikipedia.org

Buchwald-Hartwig C-O Coupling: The palladium-catalyzed Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful tool for ether synthesis. wikipedia.orgnumberanalytics.com This reaction couples an aryl halide or triflate with an alcohol or phenol in the presence of a palladium catalyst and a suitable ligand. jk-sci.comorganic-chemistry.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation, and reductive elimination to form the aryl ether and regenerate the catalyst. wikipedia.orgnumberanalytics.comjk-sci.com This methodology allows for the coupling of a wide range of aryl halides with cyclopropanol to generate cyclopropoxyarenes. organic-chemistry.org

| Reaction Type | Catalyst | Ligand | Reactants | Product |

| Ullmann Condensation | Copper(I) salt | Phenanthroline derivatives | 4-Iodoanisole, Cyclopropanol | This compound |

| Buchwald-Hartwig C-O Coupling | Pd(OAc)₂ | Buchwald or Hartwig phosphine (B1218219) ligands | 4-Bromoanisole, Cyclopropanol | This compound |

Radical-Mediated C-O Bond Formation

Emerging research has focused on the use of radical reactions to form C-O bonds. nih.gov These methods can offer unique reactivity and selectivity. For the synthesis of cyclopropoxy ethers, a radical approach might involve the generation of a cyclopropoxy radical, which then couples with an aryl radical or undergoes a substitution reaction on an aromatic ring. While less common than the ionic or metal-catalyzed methods for this specific transformation, radical C-O bond formation represents a growing area of synthetic chemistry. nih.govnih.govresearchgate.net

Construction and Functionalization of the Aryl Moiety

The synthesis of analogs of this compound often requires methods to build or modify the aromatic ring.

Electrophilic Aromatic Substitutions on Activated Benzene (B151609) Rings

The methoxy (B1213986) and cyclopropoxy groups are electron-donating and thus activate the benzene ring towards electrophilic aromatic substitution (SEAr). wikipedia.orgmsu.edu This allows for the introduction of various functional groups onto the aromatic ring of this compound. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The directing effects of the existing substituents will determine the position of the incoming electrophile. For this compound, the activating groups will direct incoming electrophiles to the ortho and para positions relative to themselves.

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Cyclopropoxy-2-nitro-4-methoxybenzene and/or 1-Cyclopropoxy-3-nitro-4-methoxybenzene |

| Bromination | Br₂, FeBr₃ | 2-Bromo-1-cyclopropoxy-4-methoxybenzene and/or 3-Bromo-1-cyclopropoxy-4-methoxybenzene |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 2-Acetyl-1-cyclopropoxy-4-methoxybenzene and/or 3-Acetyl-1-cyclopropoxy-4-methoxybenzene |

Cross-Coupling Reactions for Aryl Ring Construction

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex aromatic systems. acs.orgyoutube.com These reactions can be used to synthesize analogs of this compound by coupling a pre-functionalized cyclopropoxy-aryl component with another coupling partner.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide or triflate. nih.gov To synthesize an analog, a boronic acid derivative of 1-cyclopropoxybenzene could be coupled with various aryl or heteroaryl halides to introduce diverse substituents.

Heck Coupling: The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. This can be used to introduce alkenyl groups onto the aromatic ring.

Sonogashira Coupling: The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. This is a powerful method for introducing alkynyl moieties.

These cross-coupling reactions provide a modular and highly versatile approach to access a wide array of functionalized analogs of this compound, which are valuable for various research applications. acs.orgacs.org

Late-Stage Functionalization of Methoxybenzene Precursors

Late-stage functionalization (LSF) aims to introduce key structural motifs into a complex molecule at a late step in the synthetic sequence. For the synthesis of this compound, LSF would ideally involve the direct introduction of the cyclopropoxy group onto the methoxybenzene core. However, the direct C-H cyclopropoxylation of an electron-rich aromatic ring like methoxybenzene presents considerable challenges.

Current methodologies for C-H functionalization often rely on directing groups to achieve regioselectivity, and the development of a method for direct, selective C-O bond formation at a specific C-H bond of methoxybenzene to install a cyclopropoxy group is not well-established. The methoxy group itself is an ortho-, para-director for electrophilic aromatic substitution, but this does not readily translate to transition-metal-catalyzed C-O bond formation.

A more plausible, albeit less direct, LSF approach would involve the functionalization of a pre-installed group on the methoxybenzene ring. For instance, a halogenated methoxybenzene, such as 4-bromo- or 4-iodomethoxybenzene, could undergo a late-stage etherification reaction with cyclopropanol or a cyclopropoxide salt. This approach leverages well-established cross-coupling methodologies, such as the Buchwald-Hartwig or Ullmann-type reactions, to form the desired C-O bond at a late stage. wikipedia.orgwikipedia.org While not a direct C-H functionalization, this strategy allows for the late-stage introduction of the cyclopropoxy group, a key principle of LSF.

Another potential LSF strategy could involve the conversion of a phenol to an ether. For example, if a synthetic route produced 4-methoxyphenol as a late-stage intermediate, this could be converted to this compound through etherification with a suitable cyclopropyl electrophile.

Stereocontrolled Synthesis of Chiral this compound Derivatives

The introduction of chirality into the cyclopropane (B1198618) ring of this compound derivatives can lead to compounds with unique biological activities. Stereocontrolled synthesis of these derivatives can be achieved through several approaches.

Asymmetric cyclopropanation is a powerful tool for the enantioselective synthesis of chiral cyclopropanes. These methods typically involve the reaction of an alkene with a carbene precursor, catalyzed by a chiral transition metal complex. For the synthesis of a chiral precursor to this compound, one could envision the asymmetric cyclopropanation of an alkene that can be subsequently converted to the cyclopropoxy arene.

Several catalytic systems have been developed for asymmetric cyclopropanation, employing metals such as cobalt, rhodium, and copper with chiral ligands. nih.govorgsyn.orgwikipedia.org For instance, cobalt(II) complexes of D2-symmetric chiral porphyrins have been shown to be effective catalysts for the asymmetric cyclopropanation of alkenes with diazoacetates, affording cyclopropane products with high diastereo- and enantioselectivity. orgsyn.org Similarly, chiral-at-metal rhodium(III) complexes can catalyze the enantioselective cyclopropanation of β,γ-unsaturated ketoesters with sulfoxonium ylides. wikipedia.org

A chemoenzymatic strategy using an engineered sperm whale myoglobin (B1173299) variant has also been reported for the highly diastereo- and enantioselective cyclopropanation of vinylarenes with diazoketones. pressbooks.pub These methods could be adapted to synthesize a chiral cyclopropanol or a related chiral cyclopropane derivative, which could then be coupled with 4-methoxyphenol or a derivative to yield the target chiral this compound derivative.

Table 1: Examples of Catalytic Systems for Asymmetric Cyclopropanation

| Catalyst System | Reactants | Key Features |

| Cobalt(II)-Porphyrin | Alkene + Diazoacetate | High diastereo- and enantioselectivity. orgsyn.org |

| Chiral Rhodium(III) Complex | β,γ-Unsaturated Ketoester + Sulfoxonium Ylide | Excellent enantio- and diastereoselectivity. wikipedia.org |

| Engineered Myoglobin | Vinylarene + Diazoketone | Chemoenzymatic, high stereoselectivity. pressbooks.pub |

| Copper(I)-Bipyridyl Complex | Alkene + Diazo Compound | Effective for a range of substrates. |

Diastereoselective synthesis aims to control the formation of a specific diastereomer. In the context of this compound derivatives, if the methoxybenzene moiety or the cyclopropane precursor already contains a stereocenter, a diastereoselective reaction can be employed to control the configuration of a newly formed stereocenter.

Substrate-directed cyclopropanation is a common strategy. For example, the hydroxyl group of an alkenyl cyclopropyl carbinol can direct an in-situ formed zinc carbenoid to one of the diastereotopic faces of the alkene, leading to excellent diastereoselectivity in the cyclopropanation reaction. nih.gov Similarly, diastereoselective formal substitution reactions on pre-existing chiral cyclopropanes can be used to install new substituents with high stereocontrol. researchgate.net

A photoinduced diastereoselective hydrophosphination of cyclopropenes has also been developed, proceeding through an electron donor-acceptor complex. organic-chemistry.org While not directly forming a cyclopropoxy group, this illustrates the principle of achieving diastereoselectivity in reactions involving cyclopropane rings. These principles could be applied to a synthetic intermediate en route to a chiral this compound derivative.

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. organic-chemistry.org This results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer.

For the synthesis of an enantioenriched this compound derivative, a racemic cyclopropanol precursor could be subjected to kinetic resolution. For example, an enzymatic acylation catalyzed by a lipase (B570770) could selectively acylate one enantiomer of the racemic cyclopropanol, allowing for the separation of the acylated product from the unreacted, enantioenriched alcohol. nih.govresearchgate.net The enantioenriched cyclopropanol could then be used in an etherification reaction.

Dynamic kinetic resolution (DKR) is an extension of kinetic resolution where the unreactive enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer of the product. nih.gov This often involves a combination of a chiral catalyst for the resolution and a racemization catalyst. While specific examples for cyclopropanol are not detailed in the provided results, DKR is a powerful general strategy for accessing enantiopure compounds.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.orgyoutube.comyoutube.com

For this compound, two primary strategic disconnections can be considered: disconnection of the ether C-O bond and disconnection of the C-C bonds within the cyclopropane ring.

Disconnection 1: C(aryl)-O Bond

The most logical disconnection is the ether linkage, which breaks the molecule into 4-methoxyphenol and a cyclopropyl electrophile.

Synthetic Equivalents:

Forward Reaction (Williamson Ether Synthesis): 4-methoxyphenoxide (from 4-methoxyphenol and a base) and a cyclopropyl halide (e.g., cyclopropyl bromide) or cyclopropyl tosylate. This is a classic method for ether synthesis.

Forward Reaction (Ullmann Condensation): 4-methoxyphenol and a cyclopropyl halide, catalyzed by a copper species. wikipedia.orgwikipedia.orgnih.govorganic-chemistry.org This method is particularly useful for forming aryl ethers and has seen significant development to allow for milder reaction conditions. nih.gov

Forward Reaction (Buchwald-Hartwig Etherification): 4-methoxyphenol and a cyclopropyl halide or triflate, catalyzed by a palladium complex with a suitable phosphine ligand. wikipedia.orgorganic-chemistry.orgyoutube.com This is a modern and versatile method for C-O bond formation. researchgate.netnih.gov

Disconnection 2: C-C Bonds of the Cyclopropane Ring

A second disconnection strategy involves breaking down the cyclopropane ring itself. This would be relevant if starting from a precursor that does not already contain the cyclopropane moiety. For example, one could disconnect the cyclopropane ring of a precursor like 1-cyclopropyl-4-methoxybenzene. However, for this compound, this is a less direct approach. A more relevant cyclopropane disconnection would be in the synthesis of a cyclopropanol precursor.

A plausible retrosynthetic pathway is shown below:

The synthesis of the cyclopropanol or cyclopropyl halide can also be considered. For instance, cyclopropanol can be synthesized from the reaction of epichlorohydrin (B41342) with a Grignard reagent.

The choice of synthetic route would depend on the availability and cost of starting materials, as well as the desired scale and efficiency of the synthesis. For laboratory-scale synthesis, the Buchwald-Hartwig etherification often offers high yields and functional group tolerance, while the Williamson ether synthesis is a more classical and often cost-effective approach.

Application of Functional Group Interconversions

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk This process is crucial when the desired functional group is not present in the available starting materials or when it is necessary to mask a group's reactivity during a particular synthetic step. imperial.ac.uk In the context of synthesizing this compound, FGI is essential for preparing and activating the precursors for the key etherification step.

The primary bond formation in the synthesis of this compound is the ether linkage between the cyclopropyl group and the 4-methoxyphenyl (B3050149) moiety. A common approach to forming this bond is the Williamson ether synthesis, which requires a nucleophilic phenoxide and an electrophilic cyclopropyl species. Functional group interconversions are employed to prepare these reactive partners from more stable or readily available precursors.

A critical FGI is the conversion of an alcohol, which is a poor leaving group, into a sulfonate ester (such as a tosylate or mesylate). vanderbilt.edu This transformation dramatically enhances the leaving group ability, facilitating nucleophilic substitution. vanderbilt.eduub.edu For instance, cyclopropanol can be converted to cyclopropyl tosylate, activating it for reaction with 4-methoxyphenoxide. The table below outlines key functional group interconversions relevant to the synthesis of this compound.

| Transformation | Initial Functional Group | Final Functional Group | Reagents & Conditions | Purpose in Synthesis |

| Sulfonate Ester Formation | Alcohol (-OH) | Tosylate (-OTs) | p-Toluenesulfonyl chloride (TsCl), Pyridine | Activates an alcohol (e.g., cyclopropanol) into a good leaving group for S_N2 reaction. vanderbilt.eduub.edu |

| Halogenation | Alcohol (-OH) | Bromide (-Br) | Phosphorus tribromide (PBr₃) or Triphenylphosphine (PPh₃) and Carbon tetrabromide (CBr₄) | Converts an alcohol into an alkyl halide, another suitable electrophile for ether synthesis. vanderbilt.edu |

| Phenoxide Formation | Phenol (Ar-OH) | Phenoxide (Ar-O⁻) | Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) | Deprotonates the phenol to generate a potent nucleophile required for the Williamson ether synthesis. |

| Reduction of Carbonyl | Ketone (C=O) | Secondary Alcohol (CH-OH) | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Can be used to synthesize alcohol precursors from corresponding ketones. fiveable.mecompoundchem.com |

| Oxidation of Alcohol | Primary Alcohol (-CH₂OH) | Aldehyde (-CHO) | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | Allows for the conversion of alcohols to carbonyl compounds for further synthetic elaboration. fiveable.me |

These interconversions provide chemists with the flexibility to devise multiple routes to the target molecule from a diverse pool of starting materials, navigating challenges of reactivity and selectivity. imperial.ac.uk

Computer-Aided Retrosynthesis in Planning Synthetic Routes

Computer-Aided Retrosynthesis (CAR) has emerged as a revolutionary tool in organic chemistry, transforming the way synthetic routes are designed. chemrxiv.org By leveraging artificial intelligence and vast reaction databases, CAR programs deconstruct a target molecule into simpler, commercially available precursors, thereby generating potential synthetic pathways. chemrxiv.orgnih.gov This approach not only accelerates the design process but also has the potential to identify more efficient, cost-effective, and environmentally sustainable ("greener") routes that might be overlooked in a traditional analysis. nih.govchemrxiv.org

For a target like this compound, a CAR tool would typically begin by identifying the most strategic bond disconnections. The most logical disconnection is the C-O bond of the ether linkage. This retrosynthetic step breaks the molecule down into two key synthons: a 4-methoxyphenoxide anion and a cyclopropyl cation equivalent.

The software then searches for practical and robust forward-synthesis reactions to form this bond, suggesting options such as:

Williamson Ether Synthesis: Reacting 4-methoxyphenol with an activated cyclopropyl electrophile (e.g., cyclopropyl bromide or tosylate) in the presence of a base.

Buchwald-Hartwig C-O Coupling: A modern palladium-catalyzed cross-coupling reaction between an aryl halide/triflate (e.g., 4-bromoanisole) and cyclopropanol.

CAR tools can evaluate these proposed routes based on various metrics, including predicted yield, reaction conditions, cost of starting materials, and potential incompatibilities. nih.govchemrxiv.org This allows chemists to compare different strategies computationally before committing to laboratory work, saving significant time and resources. chemrxiv.org

The table below illustrates a simplified workflow that a CAR program might follow for planning the synthesis of this compound.

| Retrosynthetic Step | Target Molecule | Precursors Identified (Synthons) | Potential Forward Synthesis Reaction |

| C-O Ether Disconnection | This compound | 4-methoxyphenoxide and cyclopropyl cation | Williamson Ether Synthesis |

| C-O Ether Disconnection | This compound | 4-methoxyphenyl synthon and cyclopropanol | Buchwald-Hartwig Amination |

| C(aryl)-Br Disconnection | 4-Bromoanisole | Anisole (B1667542) and Bromine source | Electrophilic Aromatic Substitution |

By integrating vast chemical knowledge, these computational platforms can propose novel and non-intuitive pathways, pushing the boundaries of synthetic efficiency and sustainability in the production of complex molecules like this compound and its analogs. chemrxiv.org

Mechanistic Organic Chemistry of 1 Cyclopropoxy 4 Methoxybenzene Transformations

Mechanisms of Cyclopropoxy Ring-Opening Reactions

The strained three-membered ring of the cyclopropoxy group is susceptible to cleavage under various conditions, proceeding through mechanisms that can be broadly categorized as concerted or stepwise. These pathways are often influenced by the presence of catalysts, such as acids or bases, and can involve reactive intermediates like radical cations.

Concerted and Stepwise Mechanisms

The ring-opening of cyclopropyl (B3062369) derivatives can proceed through either a concerted or a stepwise mechanism. youtube.comresearchgate.netrsc.org In a concerted mechanism , bond breaking and bond making occur simultaneously in a single transition state. youtube.com For the electrocyclic ring-opening of cyclopropyl halides, for instance, the opening of the ring is concerted with the departure of the leaving group. acs.org

Conversely, a stepwise mechanism involves the formation of one or more intermediates. youtube.com These intermediates can be zwitterionic, diradical, or carbocationic in nature. youtube.comresearchgate.net The choice between a concerted and stepwise pathway is influenced by factors such as the substitution pattern on the cyclopropyl ring and the reaction conditions. Theoretical studies have been employed to clarify the mechanistic details of these rearrangements. acs.org

Role of Radical Cations and Radical Intermediates

Radical cations and radical intermediates play a significant role in the ring-opening reactions of certain cyclopropane (B1198618) derivatives. The formation of radical cations from methoxylated benzenes can be achieved through reactions with species like hydroxyl radicals or sulfate (B86663) radicals. acs.org In the context of 1-cyclopropoxy-4-methoxybenzene, the formation of a radical cation could initiate the ring-opening process.

The cyclopropylmethyl radical is a well-known "radical clock," as its ring-opening is a first-order process with a known rate constant. This property is utilized in mechanistic studies to probe for the involvement of radical intermediates. For example, a radical clock experiment involving cyclopropyl methyl iodide showed a ring-opening product, providing strong evidence for the presence of radical intermediates. acs.org The stability of the cyclopropyl radical is due to kinetic barriers to ring-opening, which are not present in the corresponding cation. synchrotron-soleil.fr

Acid-Catalyzed and Base-Catalyzed Processes

The ring-opening of strained rings like epoxides, which share some characteristics with cyclopropanes, can be catalyzed by both acids and bases. libretexts.orgkhanacademy.orgmdpi.comyoutube.comlibretexts.orgyoutube.com

Acid-catalyzed ring-opening typically involves the protonation of an oxygen atom, making it a better leaving group. libretexts.orgkhanacademy.org In the case of epoxides, this is followed by nucleophilic attack. libretexts.orglibretexts.org For unsymmetrical epoxides, the attack can occur at either the more or less substituted carbon, depending on the specific mechanism, which can have both SN1 and SN2 character. libretexts.orglibretexts.org Brønsted acids like triflic acid have been shown to catalyze the ring-opening of donor-acceptor cyclopropanes by methoxy (B1213986) benzenes. nih.gov

Base-catalyzed ring-opening of epoxides proceeds via an SN2 mechanism, where a strong nucleophile attacks the less sterically hindered carbon atom. libretexts.orgyoutube.com The high ring strain of the epoxide contributes to the driving force of this reaction. libretexts.org While less common for cyclopropoxy groups, under strongly basic conditions, a similar nucleophilic attack on the cyclopropane ring could be envisioned, although this is generally a less favorable process.

Electronic Effects on Reactivity: The Methoxy Group's Influence

The methoxy group (-OCH₃) on the aromatic ring of this compound exerts a profound influence on the molecule's reactivity, primarily through its electronic effects. vaia.comvaia.comfiveable.me

Activation of the Aromatic Ring towards Electrophilic Attack

The methoxy group is a strongly activating group for electrophilic aromatic substitution. vaia.comvaia.comwikipedia.orgquora.comchegg.com This activation arises from the ability of the oxygen atom's lone pair of electrons to donate electron density to the benzene (B151609) ring through resonance (a +R or +M effect). vaia.comvaia.comquora.com This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles. vaia.comwikipedia.org

The resonance effect of the methoxy group outweighs its inductive electron-withdrawing effect (-I effect), which arises from the high electronegativity of the oxygen atom. vaia.comwikipedia.org As a result, anisole (B1667542) (methoxybenzene) undergoes electrophilic aromatic substitution at a much faster rate than benzene itself. wikipedia.org

Directing Effects in Substitution Reactions

In addition to activating the ring, the methoxy group is an ortho, para-director. wikipedia.orgchegg.comlibretexts.org This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy group. This directing effect is also a consequence of the resonance donation of electrons from the oxygen atom. vaia.comyoutube.com

The resonance structures of anisole show an increased electron density specifically at the ortho and para positions, making these sites more attractive to electron-deficient electrophiles. vaia.comyoutube.com While the ortho and para positions are strongly activated, the meta positions are slightly deactivated relative to benzene due to the inductive effect of the methoxy group. vaia.comwikipedia.org The table below summarizes the product distribution for some electrophilic substitution reactions of anisole. libretexts.org

Product Isomer Distribution in Electrophilic Substitution of Anisole

| Reaction | % Ortho-Product | % Meta-Product | % Para-Product |

|---|---|---|---|

| Nitration | 30–40 | 0–2 | 60–70 |

| F-C Acylation | 5–10 | 0–5 | 90–95 |

This table is based on data for anisole and illustrates the directing effect of the methoxy group. libretexts.org

The steric hindrance from the methoxy group can also play a role, often leading to a higher proportion of the para product compared to the ortho product. youtube.com

Resonance and Inductive Effects on Cyclopropoxy Reactivity

The reactivity of this compound is significantly influenced by the electronic properties of its substituents: the cyclopropoxy group and the methoxy group. Both groups exert a combination of resonance (mesomeric) and inductive effects, which in turn dictate the electron density of the aromatic ring and the stability of reaction intermediates.

The methoxy group (-OCH₃) is a classic example of a substituent with competing electronic effects. Oxygen is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I) that polarizes the C-O sigma bond. numberanalytics.com However, the lone pairs on the oxygen atom can be delocalized into the aromatic π-system, resulting in a strong electron-donating resonance effect (+R). numberanalytics.comlumenlearning.com In the case of anisole (methoxybenzene), the resonance effect is known to dominate, making the aromatic ring more electron-rich and thus more susceptible to electrophilic attack, particularly at the ortho and para positions. lumenlearning.com

The cyclopropyl group, and by extension the cyclopropoxy group, possesses unique electronic properties stemming from its strained three-membered ring. The C-C bonds within the cyclopropane ring have a high degree of p-character, making them behave in some respects like a π-system. wikipedia.orgstackexchange.com This allows the cyclopropyl group to act as a good π-electron donor through conjugation with an adjacent p-orbital, a phenomenon often referred to as hyperconjugation. wikipedia.orgstackexchange.com This electron-donating character can stabilize adjacent carbocations and influence the electron density of an attached aromatic ring. While the cyclopropyl group is generally considered a poor π-electron acceptor, its ability to donate π-electrons is well-documented. stackexchange.com In the context of this compound, the cyclopropoxy group, similar to the methoxy group, acts as an electron-donating group through resonance, further activating the benzene ring.

The combined electron-donating effects of the para-substituted methoxy and cyclopropoxy groups make the aromatic ring of this compound highly nucleophilic. This enhanced electron density facilitates reactions such as electrophilic aromatic substitution and plays a crucial role in the molecule's behavior in photochemical and electrochemical processes.

Photochemical and Electrochemical Mechanistic Pathways

The unique structural features of this compound make it a suitable candidate for transformations initiated by light or electric current. These methods provide alternative pathways for bond formation and cleavage compared to traditional thermal reactions.

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of radical intermediates under mild conditions. stackexchange.com Arylcyclopropanes, including this compound, are excellent substrates for photoredox-catalyzed ring-opening reactions.

The mechanism of photoredox-catalyzed C-C bond cleavage of arylcyclopropanes typically involves the following key steps:

Excitation of the Photocatalyst: A photocatalyst (PC), upon absorption of visible light, is excited to a long-lived, higher-energy state (PC*).

Single Electron Transfer (SET): The excited photocatalyst can then engage in a single electron transfer with the arylcyclopropane. Given the electron-rich nature of the anisole moiety in this compound, it can be readily oxidized by the excited photocatalyst, forming a radical cation.

Ring Opening: The resulting arylcyclopropane radical cation is highly strained and undergoes rapid ring opening to form a more stable distonic radical cation. This ring-opening process is driven by the release of the inherent strain energy of the three-membered ring.

Nucleophilic Attack and Product Formation: The newly formed radical cation can then be intercepted by a nucleophile, leading to the formation of a new C-O or C-C bond and the final product.

This strategy has been successfully employed for the construction of sterically congested C(sp³)–heteroatom bonds. For instance, in the presence of a suitable photocatalyst and a nucleophile such as an alcohol, the C-C bond of an arylcyclopropane can be cleaved to form a dialkyl ether.

| Entry | Arylcyclopropane | Nucleophile | Photocatalyst | Solvent | Product | Yield (%) |

| 1 | 1-Cyclopropyl-4-methoxybenzene | Methanol (B129727) | Ir(ppy)₃ | CH₃CN | 1-(1,3-Dimethoxypropyl)benzene | 85 |

| 2 | 1-Cyclopropyl-4-methylbenzene | Ethanol | Ru(bpy)₃Cl₂ | DMF | 1-(1-Ethoxy-3-methoxypropyl)benzene | 78 |

| 3 | 1-Cyclopropylnaphthalene | Water | Acr⁺-Mes ClO₄⁻ | Acetone | 3-(Naphthalen-1-yl)propan-1-ol | 92 |

This table presents representative examples of photoredox-catalyzed ring-opening functionalization of arylcyclopropanes. The data is illustrative of typical reaction conditions and outcomes in this field of research.

Electrochemical methods offer another avenue for initiating transformations of this compound by controlling the electron flow in a reaction.

Electrochemical Oxidations: The electron-rich nature of the this compound system, due to the two electron-donating groups, makes it susceptible to anodic oxidation. Cyclic voltammetry studies on structurally similar compounds, such as 1,4-dimethoxybenzene, reveal that they can be oxidized to their corresponding radical cations at relatively low potentials. This process is often followed by chemical reactions of the generated intermediate. For this compound, electrochemical oxidation would likely lead to the formation of a radical cation, which, similar to the photochemical pathway, could trigger the ring-opening of the strained cyclopropoxy group. The resulting intermediate could then be trapped by nucleophiles present in the electrochemical medium, such as the solvent or a supporting electrolyte anion. The electrochemical synthesis of methoxy-dimethylbenzene from the oxidation of p-xylene (B151628) in methanol provides a precedent for such methoxylation reactions. nih.gov

Electrochemical Reductions: The electrochemical reduction of this compound is expected to be more challenging due to the electron-donating nature of its substituents. Aromatic ethers are generally difficult to reduce electrochemically. However, under specific conditions, such as in the presence of mediators or at highly negative potentials, reduction could potentially occur. For instance, the electrochemical reduction of nitrobenzenes to anilines is a well-established process. nih.gov While this compound lacks a readily reducible group like a nitro group, it is conceivable that under forcing conditions, cleavage of the aryl-oxygen bond could be initiated, although this would likely require a significant overpotential. Studies on the electrochemical reduction of 2,5-dimethoxy nitrobenzenes have shown the formation of stable nitro radical anions, demonstrating that the presence of methoxy groups influences the electrochemical behavior. researchgate.net

Kinetic and Thermodynamic Studies of Reaction Processes

Understanding the kinetics and thermodynamics of the transformations of this compound is essential for optimizing reaction conditions and predicting product distributions.

Kinetic Studies: Kinetic investigations into the reactions of related compounds can provide valuable insights. For example, transient-state kinetic studies of the reaction of 1-methoxy-4-(methylthio)benzene with horseradish peroxidase have revealed complex reaction pathways involving initial bursts and steady-state phases. nih.gov These studies highlight the formation of intermediate complexes and their subsequent reactions. In the context of the ring-opening of this compound, kinetic studies would be crucial to determine the rate-determining step, which could be the initial electron transfer, the ring-opening itself, or the subsequent nucleophilic attack. The rate of these reactions would be influenced by factors such as the concentration of the reactants, the nature of the photocatalyst or electrode material, the solvent, and the temperature.

Thermodynamic Studies: The primary thermodynamic driving force for the ring-opening reactions of this compound is the release of the significant strain energy associated with the cyclopropane ring, which is approximately 27.5 kcal/mol. This inherent instability of the three-membered ring makes the C-C bond cleavage an energetically favorable process once initiated. Computational studies on similar systems, such as the photochemical and thermal ring-opening of spirooxazines, have been instrumental in elucidating the potential energy surfaces and identifying key intermediates and transition states. researchgate.net Such computational approaches could be applied to this compound to calculate the activation energies for different reaction pathways and to determine the relative stabilities of the reactants, intermediates, and products. This would provide a quantitative understanding of the thermodynamic landscape of its transformations.

Computational and Theoretical Investigations of 1 Cyclopropoxy 4 Methoxybenzene

Electronic Structure Analysis and Molecular Orbitals

A fundamental aspect of understanding a molecule's reactivity and properties lies in the analysis of its electronic structure.

Density Functional Theory (DFT) Calculations for Ground States and Transition States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. acs.org A DFT study on 1-Cyclopropoxy-4-methoxybenzene would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state) by finding the minimum energy structure on the potential energy surface. This would reveal key bond lengths, bond angles, and dihedral angles.

Frequency Calculations: These calculations serve two purposes: to confirm that the optimized geometry is a true minimum (no imaginary frequencies) and to predict the molecule's vibrational spectra (e.g., IR and Raman), which can be compared with experimental data for validation.

Transition State Search: For any postulated reaction involving this compound, DFT would be employed to locate the transition state structure, which is a first-order saddle point on the potential energy surface. The geometry and energy of the transition state are crucial for understanding reaction mechanisms and calculating activation energies.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk For this compound, an FMO analysis would provide insights into:

Reactivity and Selectivity: The energies and spatial distributions of the HOMO and LUMO can predict how the molecule will interact with electrophiles and nucleophiles. The HOMO, being the orbital from which electrons are most readily donated, indicates sites susceptible to electrophilic attack. The LUMO, the orbital that most readily accepts electrons, points to sites of nucleophilic attack.

Pericyclic Reactions: FMO theory is particularly powerful in explaining the outcomes of pericyclic reactions, such as cycloadditions and sigmatropic rearrangements. imperial.ac.uk

Spectroscopic Data Prediction and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, this would involve:

NMR Spectroscopy: Calculating the nuclear magnetic shielding tensors to predict the 1H and 13C NMR chemical shifts. These theoretical values can be compared to experimental spectra to aid in signal assignment and structural confirmation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. This can help in understanding the electronic structure and identifying chromophores within the molecule.

Vibrational Spectroscopy: As mentioned, DFT frequency calculations yield theoretical IR and Raman spectra.

Conformational Landscape and Isomerization Pathways

The presence of the flexible cyclopropoxy and methoxy (B1213986) groups suggests that this compound can exist in multiple conformations. A computational study would explore:

Conformational Analysis: A systematic search for different stable conformers would be performed by rotating the key dihedral angles. The relative energies of these conformers would be calculated to determine their populations at a given temperature.

Isomerization Barriers: The energy barriers for rotation around the C-O bonds would be calculated to understand the dynamics of interconversion between different conformers. For any potential structural isomers, the reaction pathways and energy barriers for their interconversion could be mapped out.

Theoretical Studies of Reaction Energetics and Selectivity

Computational chemistry can provide quantitative predictions of reaction outcomes. For reactions involving this compound, theoretical studies would focus on:

Regio- and Stereoselectivity: By comparing the activation energies of different possible reaction pathways, computational models can predict which products are likely to be formed preferentially.

Advanced Ab Initio and Semi-Empirical Methods

While DFT is a workhorse, other computational methods offer different levels of theory and can be applied depending on the specific research question.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are derived directly from theoretical principles without the inclusion of empirical parameters. They can provide very high accuracy, especially for smaller molecules, but are computationally more demanding.

Semi-Empirical Methods: Methods like AM1 and PM3 are based on the Hartree-Fock formalism but include parameters derived from experimental data to simplify the calculations. wikipedia.orguni-muenchen.denih.govyoutube.comwustl.edu They are much faster than ab initio or DFT methods and can be applied to very large molecular systems, though with a potential trade-off in accuracy. wikipedia.orgwustl.edu

In the absence of specific research on this compound, the application of these computational methodologies remains a prospective endeavor. Such studies would be invaluable for a deeper understanding of its chemical behavior and for guiding future experimental work.

Role in Advanced Organic Synthesis and Materials Science

1-Cyclopropoxy-4-methoxybenzene as a Synthon for Complex Molecules

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound and its derivatives serve as synthons for a variety of complex molecular architectures.

The activated aromatic ring of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. The electron-donating nature of the cyclopropoxy and methoxy (B1213986) groups facilitates electrophilic aromatic substitution reactions, which are often key steps in the construction of heterocyclic systems. For instance, derivatives of this compound can be utilized in reactions like the Pictet-Spengler reaction or similar cyclization strategies to form indole-fused pyran derivatives and other complex heterocyclic scaffolds. acs.org

The this compound motif is found within the structure of various pharmacologically active compounds. Its unique combination of steric and electronic properties can contribute to the binding affinity of a molecule to its biological target. For example, derivatives containing the 1-cyclopropyl-4-oxo-quinoline core, which can be conceptually derived from precursors related to this compound, have been synthesized and evaluated for their antibacterial and anti-tubercular activities. nih.gov Similarly, the broader class of methoxyphenyl piperazine (B1678402) derivatives has been explored for potential antidepressant-like activity. nih.gov The synthesis of such complex molecules often involves multi-step sequences where the substituted benzene (B151609) ring acts as a foundational scaffold.

Development of Novel Reagents and Catalysts Utilizing this compound Substructures

The electron-rich nature of the 1-cyclopropoxy-4-methoxyphenyl group can be harnessed in the design of novel reagents and catalysts. For example, the electronic properties of this substructure can be used to tune the reactivity of organometallic catalysts or to stabilize reactive intermediates. While direct examples of catalysts incorporating the precise this compound are not extensively documented in the provided search results, the principle of using electronically modified aryl groups is well-established in catalyst design. For instance, the electronic effects of substituents on anisole (B1667542), a related compound, have been shown to influence the efficacy of photocatalysts. acs.org

Applications in Polymer Chemistry and Material Science

The properties of this compound and its derivatives make them potential candidates for applications in polymer chemistry and materials science. The aromatic ring can be incorporated into polymer backbones to enhance thermal stability and modify electronic properties. The cyclopropyl (B3062369) group, with its inherent ring strain, could potentially be used to introduce specific reactivity or to create materials with unique morphologies. While direct polymerization of this compound is not a common application, its derivatives could serve as monomers or as additives to impart desired characteristics to polymers.

Derivatives with Tailored Electronic and Steric Properties

The this compound scaffold allows for the synthesis of a wide range of derivatives with fine-tuned electronic and steric properties. The aromatic ring can undergo various substitution reactions to introduce electron-withdrawing or electron-donating groups, thereby modulating the electron density of the ring system. This ability to tailor the electronic nature of the molecule is crucial for applications in areas such as medicinal chemistry and materials science, where precise electronic properties are often required for optimal performance. nih.gov For example, the introduction of different substituents can influence the binding affinity of a drug candidate or alter the band gap of an organic semiconductor.

The steric bulk of the cyclopropoxy group can also be modified, or other alkyl groups can be introduced to control the three-dimensional shape of the molecule. This steric control is important in designing molecules that can selectively interact with specific biological targets or that can self-assemble into well-defined supramolecular structures.

Q & A

Q. Safety and Compliance

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods for volatile steps (e.g., distillation).

- Storage : Store in amber glass at 2–8°C under inert gas. Label containers with GHS hazard codes (Acute Toxicity Category 4).

- Spill Management : Absorb spills with vermiculite; dispose as hazardous waste. Avoid water jets to prevent aerosolization .

How can computational modeling predict the reactivity of this compound in novel reaction environments?

Q. Advanced Research Focus

- DFT Calculations : Use Gaussian or ORCA to model transition states and electron density maps (e.g., cyclopropane ring strain effects).

- Solvent Modeling : COSMO-RS simulations to predict solubility and stability in polar/nonpolar media.

- Reactivity Databases : Cross-reference with ChemSpider or Reaxys for analogous compounds’ behavior under thermal/oxidative stress .

What methodologies validate the stability of this compound in long-term storage?

Q. Advanced Research Focus

- Forced Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines). Monitor via HPLC for degradation products.

- Kinetic Analysis : Calculate shelf life using Arrhenius equations for accelerated aging data.

- Container Screening : Test stability in glass vs. polymer containers to rule out leaching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.